molecular formula C7H16O3 B13827978 Triethyl orthoformate-d1

Triethyl orthoformate-d1

Cat. No.: B13827978
M. Wt: 149.21 g/mol
InChI Key: GKASDNZWUGIAMG-WHRKIXHSSA-N
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Description

Triethyl orthoformate-d1 is a deuterated form of triethyl orthoformate, an organic compound with the formula HC(OC₂H₅)₃. This colorless volatile liquid is the ortho ester of formic acid and is commercially available. It is used as a reagent in organic synthesis, particularly in the formation of ethyl esters and as a formylating agent .

Preparation Methods

Triethyl orthoformate-d1 can be synthesized through several methods. One common method involves the reaction of sodium ethoxide, formed in situ from sodium and absolute ethanol, with chloroform . The reaction is as follows: [ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ]

Industrial production typically involves the reaction of hydrogen cyanide with ethanol .

Chemical Reactions Analysis

Triethyl orthoformate-d1 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, carboxylic acids, and metal aquo complexes. Major products formed include aldehydes, ethyl esters, and ethanol complexes .

Scientific Research Applications

Mechanism of Action

The mechanism by which triethyl orthoformate-d1 exerts its effects involves the generation of dialkoxycarbon ions in situ under acid catalysis. These ions can then participate in formylation reactions, converting carboxylic acids to ethyl esters and forming aldehydes from Grignard reagents .

Comparison with Similar Compounds

Triethyl orthoformate-d1 can be compared with other similar compounds such as:

    Trimethyl orthoformate: Similar in structure but with methyl groups instead of ethyl groups.

    Triethyl orthoacetate: Another orthoester with a similar structure but derived from acetic acid instead of formic acid.

This compound is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required.

Properties

Molecular Formula

C7H16O3

Molecular Weight

149.21 g/mol

IUPAC Name

[deuterio(diethoxy)methoxy]ethane

InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7D

InChI Key

GKASDNZWUGIAMG-WHRKIXHSSA-N

Isomeric SMILES

[2H]C(OCC)(OCC)OCC

Canonical SMILES

CCOC(OCC)OCC

Origin of Product

United States

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